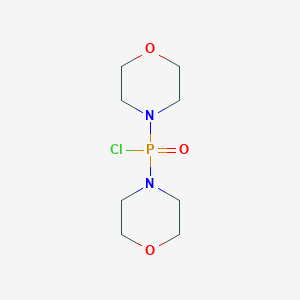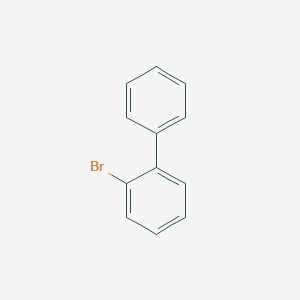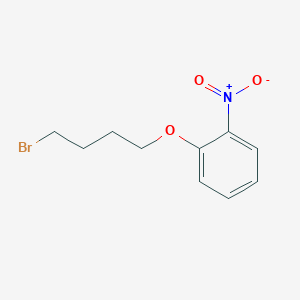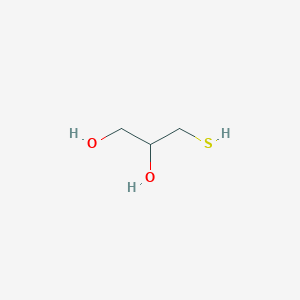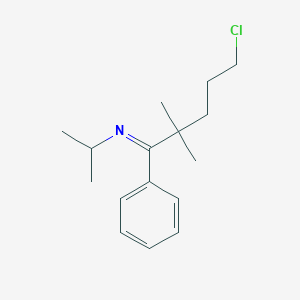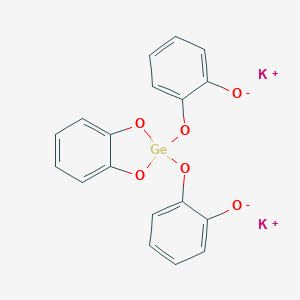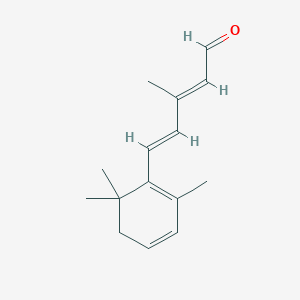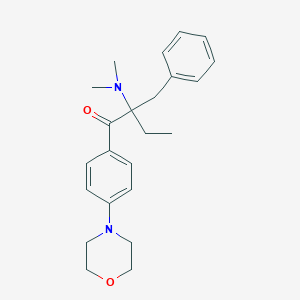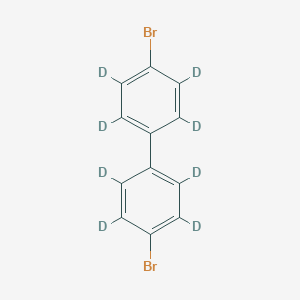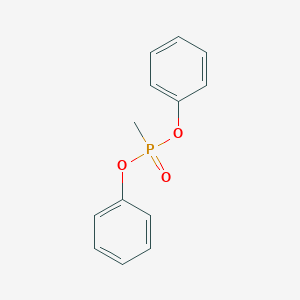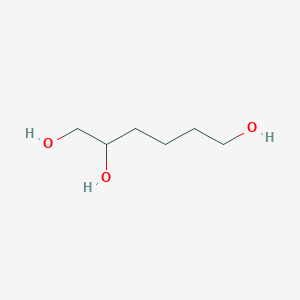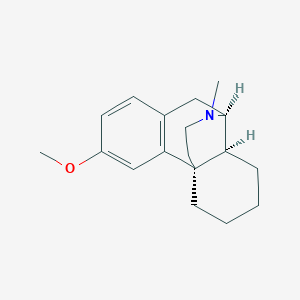
右美沙芬
描述
右美沙芬是一种与吗啡相关的合成药物,通常用作止咳药。 它是消旋右美沙芬的右旋异构体,通常以氢溴酸一水合物形式配制 。 右美沙芬作用于中枢神经系统,抑制咳嗽反射,广泛用于非处方咳嗽和感冒药物 .
作用机制
右美沙芬通过多种机制发挥作用:
NMDA 受体拮抗作用: 它作为 N-甲基-D-天冬氨酸 (NMDA) 受体的非竞争性拮抗剂,增加谷氨酸水平.
Sigma-1 受体激动作用: 右美沙芬是 sigma-1 受体的激动剂,增加血清素水平.
血清素再摄取抑制: 它作为非选择性血清素再摄取抑制剂.
止咳: 右美沙芬通过抑制延髓的咳嗽中枢来抑制咳嗽.
科学研究应用
右美沙芬在科学研究中具有广泛的应用:
生化分析
Biochemical Properties
Dextromethorphan interacts with several enzymes and proteins in the body. It is metabolized primarily by the liver enzyme CYP2D6, and its activity can be influenced by genetic variations in this enzyme. Dextromethorphan also acts as an antagonist for NMDA receptors, which are proteins that play a key role in neural signaling and synaptic plasticity .
Cellular Effects
Dextromethorphan influences various cellular processes. It can modulate cell signaling pathways, particularly those involving NMDA receptors, and can influence gene expression patterns within cells . It also impacts cellular metabolism, as its processing involves the cytochrome P450 system in the liver .
Molecular Mechanism
At the molecular level, Dextromethorphan exerts its effects through several mechanisms. It binds to NMDA receptors, inhibiting their activity and thereby modulating neural signaling . It also interacts with sigma-1 receptors, and these binding interactions can influence a variety of cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dextromethorphan can change over time. It is generally stable under normal conditions, but can degrade over time or under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Dextromethorphan can vary with different dosages in animal models. Lower doses typically produce cough-suppressing effects, while higher doses can lead to more pronounced neurological effects . High doses can also lead to toxic or adverse effects .
Metabolic Pathways
Dextromethorphan is involved in several metabolic pathways. It is primarily metabolized by the CYP2D6 enzyme in the liver, and can interact with other enzymes and cofactors in this process . Its metabolism can also influence metabolic flux and metabolite levels within cells .
Transport and Distribution
Dextromethorphan is transported and distributed within cells and tissues in several ways. It can bind to transport proteins and be carried into cells, and it can also accumulate in certain tissues based on its lipophilicity .
Subcellular Localization
The subcellular localization of Dextromethorphan can affect its activity and function. It is primarily found in the cytoplasm due to its lipophilic nature, but can also be found in other compartments based on its interactions with various proteins .
准备方法
右美沙芬的制备涉及多种合成路线。 一种方法包括在催化剂的作用下,使用碳酸二甲酯对右美沙芬中间体进行 O-甲基化 。 另一种方法涉及使用硼氢化钾作为还原剂,使用三氯化铝进行环化 。 这些方法旨在经济高效,适合工业生产。
化学反应分析
右美沙芬会经历各种化学反应,包括:
取代: O-甲基化是合成右美沙芬中常用的取代反应.
这些反应中常用的试剂包括碳酸二甲酯、硼氢化钾和三氯化铝。 这些反应形成的主要产物包括右美沙芬和其他中间体化合物。
相似化合物的比较
右美沙芬通常与其他止咳药和祛痰药进行比较:
苯佐那坦: 另一种止咳药,可以缓解干咳,但由于打开胶囊有致命过量的风险,必须整粒吞服.
愈创甘油醚: 一种祛痰药,有助于稀释粘液,使其更容易通过咳嗽清除.
右美沙芬独特地结合了 NMDA 受体拮抗作用、sigma-1 受体激动作用和血清素再摄取抑制,这使其具有多种药理作用 .
属性
IUPAC Name |
(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXZASYAUGDDCJ-NJAFHUGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
125-69-9 (hydrobromide), 18609-21-7 (hydrochloride), 6700-34-1 (hydrobromide, mono-hydrate) | |
| Record name | Dextromethorphan [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022908 | |
| Record name | Dextromethorphan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25g/100mL, Practically insoluble in water, Freely soluble in chloroform | |
| Record name | Dextromethorphan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00514 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dextromethorphan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Dextromethorphan is an agonist of NMDA and sigma-1 receptors. It is also an antagonist of α3/β4 nicotinic receptors. However, the mechanism by which dextromethorphan's receptor agonism and antagonism translates to a clinical effect is not well understood., Dextromethorphan (DXM) is the dextro isomer of levomethorphan, a semisynthetic morphine derivative. Although structurally similar to other /CNS depressants/, DXM does not act as a mu receptor opioid (eg, morphine, heroin). DXM and its metabolite, dextrorphan, act as potent blockers of the N-methyl-d-aspartate (NMDA) receptor., Amantadine and dextromethorphan suppress levodopa (L-DOPA)-induced dyskinesia (LID) in patients with Parkinson's disease (PD) and abnormal involuntary movements (AIMs) in the unilateral 6-hydroxydopamine (6-OHDA) rat model. These effects have been attributed to N-methyl-d-aspartate (NMDA) antagonism. However, amantadine and dextromethorphan are also thought to block serotonin (5-HT) uptake and cause 5-HT overflow, leading to stimulation of 5-HT(1A) receptors, which has been shown to reduce LID. We undertook a study in 6-OHDA rats to determine whether the anti-dyskinetic effects of these two compounds are mediated by NMDA antagonism and/or 5-HT(1A) agonism. In addition, we assessed the sensorimotor effects of these drugs using the Vibrissae-Stimulated Forelimb Placement and Cylinder tests. Our data show that the AIM-suppressing effect of amantadine was not affected by the 5-HT(1A) antagonist WAY-100635, but was partially reversed by the NMDA agonist d-cycloserine. Conversely, the AIM-suppressing effect of dextromethorphan was prevented by WAY-100635 but not by d-cycloserine. Neither amantadine nor dextromethorphan affected the therapeutic effects of L-DOPA in sensorimotor tests. We conclude that the anti-dyskinetic effect of amantadine is partially dependent on NMDA antagonism, while dextromethorphan suppresses AIMs via indirect 5-HT(1A) agonism. Combined with previous work from our group, our results support the investigation of 5-HT(1A) agonists as pharmacotherapies for LID in PD patients., Dextromethorphan (DM) is a dextrorotatory morphinan and an over-the-counter non-opioid cough suppressant. We have previously shown that DM protects against LPS-induced dopaminergic neurodegeneration through inhibition of microglia activation. Here, we investigated protective effects of DM against endotoxin shock induced by lipopolysaccharide/d-galactosamine (LPS/GalN) in mice and the mechanism underlying its protective effect. Mice were given multiple injections of DM (12.5 mg/kg, s.c.) 30 min before and 2, 4 hr after an injection of LPS/GalN (20 ug/700 mg/kg). DM administration decreased LPS/GalN-induced mortality and hepatotoxicity, as evidenced by increased survival rate, decreased serum alanine aminotransferase activity and improved pathology. Furthermore, DM was also effective when it was given 30 min after LPS/GalN injection. The protection was likely associated with reduced serum and liver tumor necrosis factor alpha (TNF-alpha) levels. DM also attenuated production of superoxide and intracellular reactive oxygen species in Kupffer cells and neutrophils. Real-time RT-PCR analysis revealed that DM administration suppressed the expression of a variety of inflammation-related genes such as macrophage inflammatory protein-2, CXC chemokine, thrombospondin-1, intercellular adhesion molecular-1 and interleukin-6. DM also decreased the expression of genes related to cell-death pathways, such as the DNA damage protein genes GADD45 and GADD153. In summary, DM is effective in protecting mice against LPS/GalN-induced hepatotoxicity, and the mechanism is likely through a faster TNF-alpha clearance, and decrease of superoxide production and inflammation and cell-death related components. This study not only extends neuroprotective effect of DM, but also suggests that DM may be a novel compound for the therapeutic intervention for sepsis., /The investigators/ showed that dextromethorphan (DM) provides neuroprotective/anticonvulsant effects and that DM and its major metabolite, dextrorphan /DX/, have a high-affinity for sigma(1) receptors, but a low affinity for sigma(2) receptors. In addition, we found that DM has a higher affinity than DX for sigma(1) sites, whereas DX has a higher affinity than DM for PCP sites. We extend our earlier findings by showing that DM attenuated trimethyltin (TMT)-induced neurotoxicity (convulsions, hippocampal degeneration and spatial memory impairment) in rats. This attenuation was reversed by the sigma(1) receptor antagonist BD 1047, but not by the sigma(2) receptor antagonist ifenprodil. DM attenuates TMT-induced reduction in the sigma(1) receptor-like immunoreactivity of the rat hippocampus, this attenuation was blocked by the treatment with BD 1047, but not by ifenprodil. These results suggest that DM prevents TMT-induced neurotoxicity, at least in part, via sigma(1) receptor stimulation., Dextromethorphan (DEX) is a widely used non-opioid antitussive. However, the precise site of action and its mechanism were not fully understood. We examined the effects of DEX on AMPA receptor-mediated glutamatergic transmission in the nucleus tractus solitarius (NTS) of guinea pigs. Excitatory postsynaptic currents (evoked EPSCs: eEPSCs) were evoked in the second-order neurons by electrical stimulation of the tractus solitarius. DEX reversibly decreased the eEPSC amplitude in a concentration-dependent manner. The DEX-induced inhibition of eEPSC was accompanied by an increased paired-pulse ratio. Miniature EPSCs (mEPSCs) were also recorded in the presence of Cd(2+) or tetrodotoxin. DEX decreased the frequency of mEPSCs without affecting their amplitude. Topically applied AMPA provoked an inward current in the neurons, which was unchanged during the perfusion of DEX. BD1047, a sigma-1-receptor antagonist, did not block the inhibitory effect of DEX on the eEPSCs, but antagonized the inhibition of eEPSCs induced by SKF-10047, a sigma-1 agonist. Haloperidol, a sigma-1 and -2 receptor ligand, had no influence on the inhibitory action of DEX. These results suggest that DEX inhibits glutamate release from the presynaptic terminals projecting to the second-order NTS neurons, but this effect of DEX is not mediated by the activation of sigma receptors. | |
| Record name | Dextromethorphan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00514 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dextromethorphan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to slightly yellow crystalline powder | |
CAS No. |
125-71-3 | |
| Record name | Dextromethorphan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dextromethorphan [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dextromethorphan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00514 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dextromethorphan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dextromethorphan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dextromethorphan | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7355X3ROTS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dextromethorphan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
122-124, 109-111 °C | |
| Record name | Dextromethorphan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00514 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dextromethorphan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dextromethorphan?
A1: Dextromethorphan is a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) type of glutamate receptor. []
Q2: Does Dextromethorphan have any effect on serotonin levels?
A3: Yes, research suggests that Dextromethorphan can increase serotonin (5-HT) levels in the brain. [] One study found that Dextromethorphan significantly increased 5-HT and its metabolite, 5-HIAA, in mouse brains. [] This effect is thought to contribute to its antitussive action.
Q3: What is the molecular formula and weight of Dextromethorphan?
A3: The molecular formula of Dextromethorphan is C18H25NO and its molecular weight is 271.40 g/mol. (Information extracted from public chemical databases, not explicitly stated in the provided articles)
Q4: Is there evidence of Dextromethorphan forming complexes with other molecules for drug delivery purposes?
A5: Yes, one study explored the formation of Dextromethorphan-resin complexes to develop extended-release micropellets. [] The research focused on optimizing the drug-resin ratio and coating the complex with ethyl cellulose for controlled drug release.
Q5: Are there any known catalytic properties or applications of Dextromethorphan?
A5: The provided research articles do not describe any catalytic properties or applications of Dextromethorphan. Its primary use is as a pharmaceutical agent.
Q6: What structural features of Dextromethorphan are essential for its activity?
A6: The provided research articles do not go into detail about specific structure-activity relationships for Dextromethorphan.
Q7: Are there specific formulation strategies used to enhance Dextromethorphan's stability or bioavailability?
A8: Yes, one study describes the development of oral dispersible film agents for Dextromethorphan Hydrobromide using Polacrilin or Polacrilin Potassium. [] This formulation aimed to mask the unpleasant taste of the drug and improve patient compliance.
Q8: Do the provided research articles discuss SHE regulations related to Dextromethorphan?
A8: No, the provided articles primarily focus on Dextromethorphan's pharmacological properties, metabolism, and potential therapeutic applications, without delving into specific SHE regulations.
Q9: How is Dextromethorphan metabolized in the body?
A10: Dextromethorphan undergoes extensive metabolism in the liver, primarily via the cytochrome P450 2D6 (CYP2D6) enzyme. [, , , ] This metabolic pathway can exhibit genetic polymorphism, leading to variations in Dextromethorphan's efficacy and potential for drug interactions. [, , ]
Q10: What is the primary metabolite of Dextromethorphan, and does it contribute to the drug's activity?
A11: Dextromethorphan is primarily metabolized to Dextrorphan via O-demethylation. [, ] Dextrorphan possesses pharmacological activity and is thought to contribute to the antitussive effects of Dextromethorphan. [, ]
Q11: Does liver disease affect Dextromethorphan metabolism?
A13: Research indicates that liver disease can impair Dextromethorphan's O-demethylation, but not enough to significantly impact the assignment of phenotypes. [] Therefore, even with liver disease, the prevalence of poor metabolizer phenotype remained similar to healthy controls.
Q12: What preclinical models have been used to investigate Dextromethorphan's effects on pain?
A14: The formalin test in rats has been utilized to assess Dextromethorphan's antinociceptive properties and its influence on tolerance induced by swim stress. [] The research suggests that Dextromethorphan, potentially through NMDA receptor mechanisms, plays a role in stress-induced antinociception.
Q13: Has Dextromethorphan been studied for its potential in treating neuropathic pain?
A15: Yes, clinical trials have investigated high-dose oral Dextromethorphan for treating painful diabetic neuropathy and postherpetic neuralgia. [] While results were mixed, Dextromethorphan showed promise in reducing pain associated with diabetic neuropathy.
Q14: Are there known mechanisms of resistance to Dextromethorphan?
A14: The provided articles do not discuss resistance mechanisms specific to Dextromethorphan.
Q15: What are the potential adverse effects associated with Dextromethorphan use in children?
A17: A study analyzing adverse events related to pediatric Dextromethorphan exposure revealed that most adverse events were associated with overdose. [] The most commonly reported effects involved the central nervous and autonomic systems, such as ataxia and tachycardia.
Q16: Does combining Dextromethorphan with other medications pose any risks?
A18: Dextromethorphan is primarily metabolized by CYP2D6, making it susceptible to interactions with drugs that inhibit this enzyme. [] Co-administration with CYP2D6 inhibitors, such as Paroxetine, can lead to increased Dextromethorphan levels and potentially enhance the risk of adverse effects.
Q17: Are there any specific drug delivery systems being explored for Dextromethorphan?
A19: One study investigated formulating Dextromethorphan Hydrobromide as extended-release micropellets by complexing the drug with ion exchange resins and coating them with ethyl cellulose. [] This approach aimed to achieve prolonged drug release and potentially improve patient compliance.
Q18: What analytical techniques are commonly used to quantify Dextromethorphan and its metabolites?
A20: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection [, , ] and mass spectrometry (MS), [, ] are frequently employed for quantifying Dextromethorphan and its metabolites in biological samples.
Q19: Beyond HPLC, have other analytical methods been explored for Dextromethorphan quantification?
A21: Yes, researchers have explored spectrophotometric methods, such as ratio difference spectrophotometry, for quantifying Dextromethorphan in combination with other drugs like Guaifenesin and Diphenhydramine Hydrochloride in tablet formulations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


